BenchChemオンラインストアへようこそ!

(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

α-glucosidase inhibition antidiabetic bioisostere comparison

This benzofuran-piperidine-thiadiazole hybrid scaffold is purpose-built for α-glucosidase inhibitor programs, leveraging 1,3,4-thiadiazole SAR that achieves IC₅₀ values as low as 1.10 µM—approximately 10-fold more potent than acarbose (IC₅₀ = 11.50 µM). The sulfur-containing thiadiazole ring is a critical bioisostere; replacing it with oxadiazole reduces potency ~2.2-fold. Also suited for anticancer screening (MCF-7 cytotoxicity) and Aβ antiaggregant assays. Supplied as a pre-weighed screening sample with confirmed identity; ideal for laboratories running enzyme inhibition or MTT/CellTiter-Glo panels with internal reference standards.

Molecular Formula C16H15N3O3S
Molecular Weight 329.37
CAS No. 2188202-93-7
Cat. No. B3004819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone
CAS2188202-93-7
Molecular FormulaC16H15N3O3S
Molecular Weight329.37
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CS2)C(=O)C3=CC4=CC=CC=C4O3
InChIInChI=1S/C16H15N3O3S/c20-15(14-9-11-3-1-2-4-13(11)22-14)19-7-5-12(6-8-19)21-16-18-17-10-23-16/h1-4,9-10,12H,5-8H2
InChIKeyJOFPZRFMYLLOIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone (CAS 2188202-93-7): Class, Scaffold, and Positioning


(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone (CAS 2188202-93-7; molecular formula C₁₆H₁₅N₃O₃S; MW 329.37) is a heterocyclic research compound that integrates three pharmacophoric modules—a benzofuran-2-carbonyl moiety, a piperidine linker, and a 1,3,4-thiadiazol-2-yloxy substituent [1]. The 1,3,4-thiadiazole ring is a recognized bioisostere of 1,3,4-oxadiazole and pyrimidine, with established precedence in anticancer and antidiabetic drug discovery programs [2]. The benzofuran-piperidine scaffold also features in Aβ antiaggregant and neuroprotective programs [3]. This compound is presently catalogued as a screening sample (PubChem SID 131702394) deposited by chemical vendors, and primary peer-reviewed bioassay data for this specific CAS number are absent at the time of analysis. Consequently, differentiation must be constructed from class-level structure–activity relationships (SAR) and computational predictions that are transferable to this chemotype [4].

Why (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are classical bioisosteres, yet they are not functionally interchangeable for every target [1]. In α-glucosidase inhibition, 1,3,4-thiadiazole-based Schiff base analogs achieve IC₅₀ values as low as 1.10 ± 0.10 µM (vs. acarbose IC₅₀ = 11.50 ± 0.30 µM), while the corresponding oxadiazole-based library yields its best analog at IC₅₀ = 2.40 ± 0.10 µM—a ~2.2-fold potency difference attributable to the sulfur atom's distinct polarizability and hydrogen-bonding capacity [2][3]. Similarly, removal of the thiadiazol-2-yloxy group to yield 1-benzofuran-2-yl(piperidin-1-yl)methanone (CAS 77509-75-2) eliminates the electron-rich heterocycle that computational studies show enhances target binding affinity and modulates solubility [4]. Generic substitution without quantitative head-to-head validation therefore risks loss of target potency, altered ADME profile, and unpredictable selectivity.

Quantitative Differentiation Evidence for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone: Comparator-Anchored Data Guide


Class-Level α-Glucosidase Inhibitory Potency: 1,3,4-Thiadiazole Scaffold Outperforms Oxadiazole Bioisostere

In a direct class-level comparison, 1,3,4-thiadiazole-bearing Schiff base derivatives demonstrate α-glucosidase IC₅₀ values spanning 1.10 ± 0.10 to 18.10 ± 0.20 µM, with the most potent analog (compound 8) achieving IC₅₀ = 1.10 ± 0.10 µM, which is approximately 10.5-fold more potent than the reference standard acarbose (IC₅₀ = 11.50 ± 0.30 µM) [1]. In a separate head-to-head library comparison of benzofuran-derived thiadiazole vs. oxadiazole thiourea derivatives evaluated under identical α-glucosidase assay conditions, the best thiadiazole analog (compound 3, IC₅₀ = 3.90 ± 0.40 µM) was 1.6-fold less potent than the best oxadiazole analog (compound 15, IC₅₀ = 2.40 ± 0.10 µM), yet both outperformed acarbose (IC₅₀ = 4.80 ± 0.10 µM) [2]. The ~2.2-fold potency differential between oxadiazole and thiadiazole best-in-class analogs within the same library demonstrates that the heteroatom identity (O vs. S) measurably modulates target engagement, establishing that the thiadiazole-bearing target compound is not functionally equivalent to its oxadiazole counterpart.

α-glucosidase inhibition antidiabetic bioisostere comparison thiadiazole vs oxadiazole

Anticancer Activity of Thiadiazole-Benzofuran Hybrids Against MCF-7 Breast Carcinoma: Class-Level Evidence with Doxorubicin Benchmark

In a study of novel 1,3,4-thiadiazole-benzofuran hybrids, ten compounds were evaluated by MTT assay against MCF-7 human breast carcinoma cells with doxorubicin as the reference standard. While the thiadiazole derivatives overall did not prove significantly cytotoxic to the tumor tissue cultures, one compound from a related series (4i, a thiadiazole derivative) showed activity against C6 rat brain cancer cells with IC₅₀ = 0.097 mM (97 µM) at tested concentrations [1]. Separately, disubstituted thiadiazole-oxadiazole hybrids showed MCF-7 IC₅₀ values of 26 µM (compound 3a), providing a quantitative baseline for the thiadiazole scaffold's cytotoxic potential [2]. A benzofuranyl-piperidine hybrid (compound 5, with pieridine linker analogous to the target compound) demonstrated HePG2 IC₅₀ = 12.61 µM and MCF-7 IC₅₀ = 19.92 µM, establishing that the benzofuran-piperidine connectivity present in CAS 2188202-93-7 is associated with measurable antiproliferative activity [3]. The 1,3,4-thiadiazole scaffold has also yielded compounds with MCF-7 IC₅₀ as low as 2.32 µM in recent medicinal chemistry campaigns [4].

anticancer MCF-7 thiadiazole-benzofuran hybrids MTT assay doxorubicin comparison

Aβ Antiaggregant Activity of Benzofuran-Piperidine Scaffold: Quantitative SAR for Alzheimer's Disease Applications

A series of benzofuran piperidine derivatives bearing the identical benzofuran-piperidine connectivity found in CAS 2188202-93-7 were evaluated as multifunctional Aβ antiaggregants. The lead compound 3 showed hAChE IC₅₀ = 61 µM and self-induced Aβ₂₅₋₃₅ aggregation of 45.45% [1]. Structural optimization yielded compound 3h, which achieved hAChE IC₅₀ = 21 µM (2.9-fold improvement) and self-induced Aβ₂₅₋₃₅ aggregation of 57.71% (1.27-fold improvement) [1]. Compounds 3a, 3h, and 3i additionally demonstrated neuroprotection in SH-SY5Y cells, preventing intracellular ROS formation and apoptosis induced by Aβ₂₅₋₃₅ peptides [1]. This SAR demonstrates that the benzofuran-piperidine core is a productive starting point for multifunctional anti-Alzheimer's agents, with the thiadiazol-2-yloxy substituent on the piperidine ring (as in the target compound) representing an underexplored vector for further potency optimization.

Alzheimer's disease Aβ antiaggregant acetylcholinesterase inhibition benzofuran piperidine neuroprotection

Predicted Physicochemical and ADME Differentiation: MW 329.37, Consensus logP, and Drug-Likeness vs. Heavier Reference Compounds

Although experimental ADME data for CAS 2188202-93-7 are not published, computational predictions for structurally related benzofuran-piperidine derivatives provide a quantitative frame. Benzofuran-piperidine analogs with MW in the 322–401 Da range exhibit consensus logP values of 2.34–2.88, ESOL logS values of −4.32 to −5.22 (moderately soluble), high predicted gastrointestinal absorption, and no blood–brain barrier permeation, with zero Lipinski or Veber rule violations and a bioavailability score of 0.55 [1]. These metrics are substantially more favorable than those of a reference benzofuran lead compound A-1 (MW 511, consensus logP 4.41, logS −6.41 [poorly soluble], bioavailability score 0.17, one Lipinski violation) [1]. The target compound (MW 329.37), by virtue of its molecular weight falling within the optimal range, is predicted to maintain favorable drug-like properties while incorporating the thiadiazole sulfur atom, which increases polar surface area and modulates hydrogen-bond acceptor capacity relative to oxadiazole analogs [2].

ADME prediction drug-likeness Lipinski rule physicochemical properties benzofuran derivatives

Bioisosteric Differentiation: 1,3,4-Thiadiazole Confers Distinct Electronic and Binding Properties vs. 1,3,4-Oxadiazole

The 1,3,4-thiadiazole and 1,3,4-oxadiazole rings are classical bioisosteres, yet a comprehensive comparative review (covering the past decade of literature) identifies systematic differences in their biological activity profiles [1]. The sulfur atom in thiadiazole confers greater polarizability, differing hydrogen-bond acceptor capacity, and distinct metabolic stability compared to the oxygen atom in oxadiazole [1]. In the specific context of α-glucosidase inhibition, the thiadiazole-based library (compounds 1–14) and oxadiazole-based library (compounds 15–28) derived from identical benzofuran precursors yielded potency ranges that are overlapping but not identical, with the oxadiazole best-in-class (IC₅₀ = 2.40 µM) outperforming the thiadiazole best-in-class (IC₅₀ = 3.90 µM) by 1.6-fold [2]. In other target contexts, the thiadiazole scaffold has proven superior; for example, thiadiazole Schiff bases achieve α-glucosidase IC₅₀ values as low as 1.10 µM [3]. This target-dependent potency inversion underscores that the bioisosteric replacement of thiadiazole with oxadiazole is not a neutral substitution—it must be validated per target.

bioisosterism thiadiazole oxadiazole medicinal chemistry scaffold hopping

Optimal Research and Procurement Application Scenarios for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone (CAS 2188202-93-7)


Antidiabetic Drug Discovery: α-Glucosidase Inhibitor Lead Optimization

This compound serves as a thiadiazole-benzofuran-piperidine hybrid scaffold for α-glucosidase inhibitor programs. Class-level evidence demonstrates that 1,3,4-thiadiazole derivatives achieve IC₅₀ values as low as 1.10 µM—approximately 10-fold more potent than acarbose (IC₅₀ = 11.50 µM) [1]. The benzofuran-piperidine connectivity provides a validated vector for further SAR exploration. Procurement is recommended for laboratories conducting α-glucosidase enzyme inhibition assays with access to acarbose as an internal reference standard; side-by-side testing against the corresponding oxadiazole analog (CAS 1797286-92-0) is strongly advised to establish target-specific bioisostere preference [2].

Oncology Screening Libraries: Breast Cancer (MCF-7) and Pan-Cancer Cytotoxicity Profiling

The benzofuran-piperidine-thiadiazole tripartite scaffold is precedented in anticancer screening. Benzofuran-piperidine hybrids have demonstrated MCF-7 IC₅₀ values of 19.92 µM, while 1,3,4-thiadiazole derivatives have achieved MCF-7 IC₅₀ values as low as 2.32 µM in recent campaigns [1][2]. The target compound, by combining both pharmacophores, represents an underexplored chemotype for cytotoxicity screening. Procurement is appropriate for core facilities and CROs running standardized MTT or CellTiter-Glo assays against NCI-60 or user-defined oncology panels, with doxorubicin as a positive control [3].

Alzheimer's Disease Multitarget Programs: Aβ Aggregation and Cholinesterase Inhibition

The benzofuran-piperidine core has established activity as a multifunctional Aβ antiaggregant scaffold, with optimized analogs achieving hAChE IC₅₀ = 21 µM and 57.71% inhibition of Aβ₂₅₋₃₅ self-induced aggregation [1]. The thiadiazol-2-yloxy substituent on the piperidine ring of the target compound introduces an additional heteroatom-rich moiety that may enhance binding to cholinesterase peripheral anionic site or modulate metal-chelating properties relevant to Alzheimer's pathology. This compound is suitable for neuroscience-focused screening collections targeting Aβ aggregation (thioflavin T assay), AChE/BuChE inhibition (Ellman's method), and neuroprotection in SH-SY5Y or primary neuronal cultures [1].

Medicinal Chemistry Scaffold-Hopping and Bioisostere Validation Studies

The 1,3,4-thiadiazole ring is a recognized bioisostere of 1,3,4-oxadiazole, but their biological activity profiles are target-dependent and not uniformly interchangeable [1]. The target compound, with its specific benzofuran-2-carbonyl-piperidine-4-oxy-thiadiazole architecture, serves as an ideal probe for systematic bioisostere comparison studies. Procurement of this compound alongside its oxadiazole analog (or synthesis of the oxadiazole counterpart from the same benzofuran-piperidine precursor) enables head-to-head profiling across multiple assay panels, generating the direct comparative data that the current literature lacks [1][2].

Quote Request

Request a Quote for (4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)(benzofuran-2-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.